molecular formula C8H9F3N2 B3389093 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine CAS No. 910386-53-7

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine

Cat. No. B3389093
CAS RN: 910386-53-7
M. Wt: 190.17
InChI Key: HTAZSRWOLARSMX-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine, also known as TFMPETA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family, which is known for its diverse range of biological activities. In

Scientific Research Applications

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine has been studied for its potential applications in various scientific research fields, including neuroscience and medicinal chemistry. One of the notable applications of this compound is its use as a ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes. This compound has been shown to have a high affinity for the sigma-1 receptor, making it a promising tool for studying the role of this receptor in various biological processes.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is known to be involved in various cellular processes, including calcium signaling, protein synthesis, and lipid metabolism. By binding to the sigma-1 receptor, this compound may modulate these processes and affect the overall function of cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to have analgesic effects in animal models of pain. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other sigma-1 receptor ligands. However, one of the limitations of this compound is its low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for the study of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine. One direction is to further explore its potential applications in neuroscience and medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders and cancer. Another direction is to study the mechanism of action of this compound in more detail, particularly its interactions with the sigma-1 receptor and other cellular targets. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, particularly in animal models of disease. Overall, this compound is a promising compound that has the potential to advance our understanding of various biological processes and lead to the development of novel therapeutics.

properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)6-2-1-5-13-7(6)3-4-12/h1-2,5H,3-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAZSRWOLARSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695201
Record name 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910386-53-7
Record name 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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